![molecular formula C14H17NO3 B15066493 9-Hydroxy-8-methoxy-1,3,4,6,11,11a-hexahydro-2h-pyrido[1,2-b]isoquinolin-2-one CAS No. 16675-72-2](/img/structure/B15066493.png)
9-Hydroxy-8-methoxy-1,3,4,6,11,11a-hexahydro-2h-pyrido[1,2-b]isoquinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Hydroxy-8-methoxy-3,4,11,11a-tetrahydro-1H-pyrido[1,2-b]isoquinolin-2(6H)-one is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-8-methoxy-3,4,11,11a-tetrahydro-1H-pyrido[1,2-b]isoquinolin-2(6H)-one typically involves multi-step organic reactions. The starting materials and reagents used in these reactions can vary, but common steps include cyclization, hydroxylation, and methoxylation. Specific reaction conditions such as temperature, pressure, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
9-Hydroxy-8-methoxy-3,4,11,11a-tetrahydro-1H-pyrido[1,2-b]isoquinolin-2(6H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
9-Hydroxy-8-methoxy-3,4,11,11a-tetrahydro-1H-pyrido[1,2-b]isoquinolin-2(6H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: It is investigated for its potential therapeutic effects, such as anti-cancer and anti-inflammatory properties.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 9-Hydroxy-8-methoxy-3,4,11,11a-tetrahydro-1H-pyrido[1,2-b]isoquinolin-2(6H)-one involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole derivatives
- 3-Hydroxy-4-methoxyphenylacetic acid
Uniqueness
Compared to similar compounds, 9-Hydroxy-8-methoxy-3,4,11,11a-tetrahydro-1H-pyrido[1,2-b]isoquinolin-2(6H)-one has unique structural features that contribute to its distinct chemical and biological properties. These include the specific arrangement of hydroxyl and methoxy groups, which can influence its reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
16675-72-2 |
|---|---|
Formule moléculaire |
C14H17NO3 |
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
9-hydroxy-8-methoxy-1,3,4,6,11,11a-hexahydrobenzo[b]quinolizin-2-one |
InChI |
InChI=1S/C14H17NO3/c1-18-14-6-10-8-15-3-2-12(16)7-11(15)4-9(10)5-13(14)17/h5-6,11,17H,2-4,7-8H2,1H3 |
Clé InChI |
JDDREZHWKGTQBD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2CC3CC(=O)CCN3CC2=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


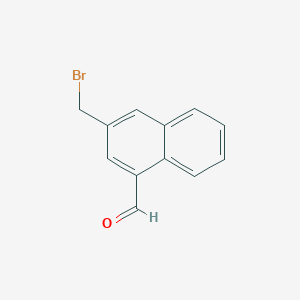

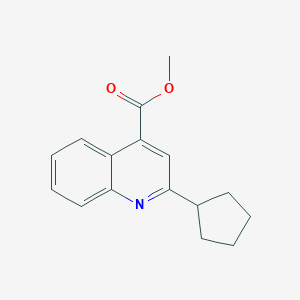
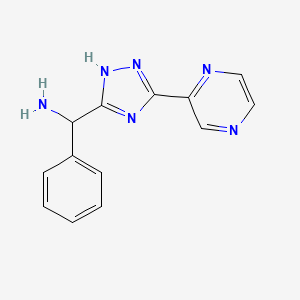
![2,4-Dichloropyrimido[4,5-B]quinoline](/img/structure/B15066445.png)
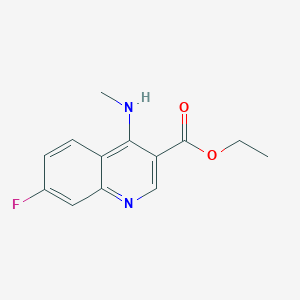
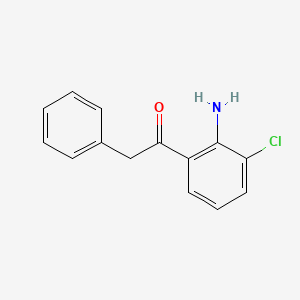
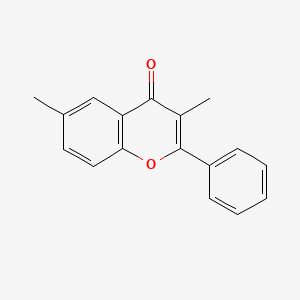
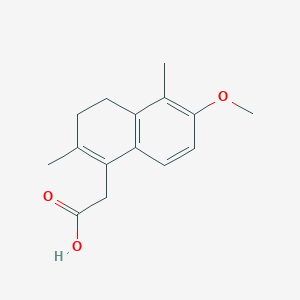
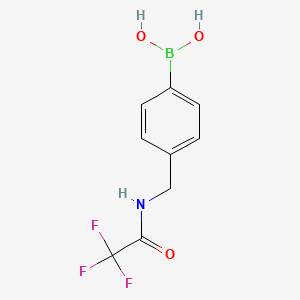
![(2S)-1-(tert-Butoxycarbonyl)-1,2,3,3a,4,6a-hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B15066467.png)
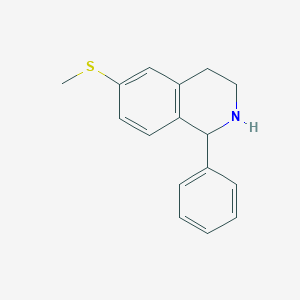
![2-chloro-4-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15066470.png)

